molecular formula C17H26N2O3 B7924090 Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7924090
M. Wt: 306.4 g/mol
InChI Key: KLOBPMMLGDSXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester (CAS: 1353987-37-7) is a carbamic acid benzyl ester derivative featuring a pyrrolidine ring substituted with a 2-hydroxyethyl group at the 1-position and an ethyl-carbamate group at the 3-methyl position (). Its molecular weight is 292.38 g/mol, and its stereochemistry (e.g., R- or S-enantiomers) can influence biological activity, as seen in related compounds like its enantiomer (CAS: 122021-01-6) . This compound is primarily utilized in research settings for investigating cholinesterase inhibition, neuromuscular activity, or as a synthetic intermediate in medicinal chemistry .

Properties

IUPAC Name

benzyl N-ethyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-19(13-16-8-9-18(12-16)10-11-20)17(21)22-14-15-6-4-3-5-7-15/h3-7,16,20H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOBPMMLGDSXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, starting with the formation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyethyl group is then introduced via nucleophilic substitution or addition reactions. Finally, the benzyl ester moiety is attached using esterification reactions, often employing benzyl alcohol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields aldehydes or ketones, while reduction of the ester group produces alcohols .

Scientific Research Applications

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring may interact with receptors or enzymes. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Key Structural Modifications in Analogues

The compound’s activity is highly sensitive to substituents on the carbamate group, the pyrrolidine/piperidine ring, and side-chain functional groups. Below is a comparative analysis of structurally related compounds (–11):

Compound Name Key Structural Features Biological/Physicochemical Implications
Target Compound : Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester - Ethyl carbamate
- Pyrrolidine with 2-hydroxyethyl side chain
Moderate solubility due to hydroxyl group; weaker cholinesterase inhibition compared to methyl/benzyl esters
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester - Isopropyl carbamate
- Same pyrrolidine backbone
Increased lipophilicity from isopropyl group may enhance membrane permeability but reduce aqueous solubility
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester - Cyclopropyl carbamate
- Piperidine ring (6-membered)
Piperidine’s larger ring may alter binding to acetylcholine receptors; cyclopropyl group enhances metabolic stability
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester - Methyl carbamate
- Aminoethyl side chain
Amino group enhances receptor binding via hydrogen bonding; higher toxicity risk
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester - Chloroacetyl side chain Electrophilic chloroacetyl group increases reactivity, potentially leading to covalent binding with targets
Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester - Ethyl carbamate
- Piperidine ring (R-configuration)
Stereochemistry (R vs. S) may influence enantioselective interactions with enzymes or receptors

Pharmacological Activity Trends

  • Carbamate Substituents : Methyl and benzyl carbamates exhibit stronger physostigmine-like activity (cholinesterase inhibition) compared to ethyl or phenyl derivatives (). The target compound’s ethyl group likely contributes to reduced potency .
  • Side-Chain Functional Groups: Hydroxyethyl (target compound): Enhances solubility but may reduce CNS penetration due to polarity . Aminoethyl (): Increases basicity and receptor affinity but raises toxicity concerns . Chloroacetyl (): Introduces electrophilicity, enabling covalent modifications of biological targets .
  • Ring Systems : Piperidine analogues (6-membered ring) may exhibit distinct binding kinetics compared to pyrrolidine (5-membered) derivatives due to conformational flexibility .

Cholinesterase Inhibition

The target compound’s ethyl carbamate group correlates with weaker inhibition of acetylcholinesterase compared to dimethylcarbamic esters, which show activity comparable to physostigmine (). However, its hydroxyethyl side chain may improve bioavailability in peripheral tissues .

Stereochemical Influence

Enantiomers like (R)-Benzyl ethyl(1-(2-hydroxyethyl)pyrrolidin-3-yl)carbamate (CAS: 122021-01-6) demonstrate the importance of chirality in biological activity, though specific data for the target compound’s enantiomers remain understudied .

Biological Activity

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : Ethyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
  • Molecular Formula : C17H26N2O3
  • CAS Number : 1353962-33-0
  • Molecular Weight : 302.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases, which are critical in various signaling pathways.
  • Antiparasitic Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiplasmodial activity against malaria parasites, specifically targeting kinases involved in the parasite's life cycle .

In Vitro Studies

  • Kinase Inhibition : this compound was evaluated for its inhibitory effects on various kinases. In vitro assays demonstrated that modifications in the pyrrolidine structure significantly affected the compound's potency against specific kinase targets .
  • Antiparasitic Activity : A study highlighted the compound's ability to inhibit PfGSK3 and PfPK6 kinases, which play essential roles in the malaria parasite's development. The IC50 values for these interactions were determined through a series of dose-response assays, showing promising results for further optimization .

Case Studies

A notable case study involved a series of analogs derived from this compound that were tested for their antimalarial properties. The study found that certain modifications to the pyrrolidine ring enhanced the compounds' efficacy against malaria parasites while maintaining low toxicity levels in human cell lines .

Table 1: Biological Activity Overview

Activity TypeTarget KinaseIC50 (nM)Reference
Kinase InhibitionPfGSK3552 ± 37
Kinase InhibitionPfPK6181 ± 4
AntiparasiticPlasmodium falciparumVaries

Table 2: Structural Modifications and Their Effects

Compound VariantModificationEffect on Activity
Original CompoundNoneBaseline activity
Variant APyrrolidine openedReduced activity
Variant BSubstituted with piperazineRetained activity on PfPK6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.